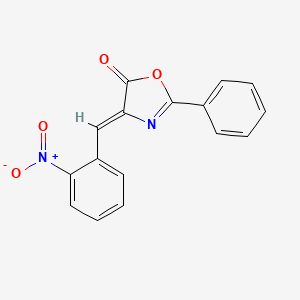

(Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Description

(Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound belonging to the oxazolone family, characterized by a benzylidene substituent at the 4-position of the oxazolone ring. The nitro group at the ortho (2-) position of the benzylidene moiety distinguishes it from other derivatives, influencing its electronic properties, reactivity, and biological activity. This compound is synthesized via the Erlenmeyer–Plöchl reaction, a condensation reaction between an aromatic aldehyde and an oxazolone precursor under acidic conditions .

Properties

IUPAC Name |

(4Z)-4-[(2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-16-13(10-12-8-4-5-9-14(12)18(20)21)17-15(22-16)11-6-2-1-3-7-11/h1-10H/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTYQFYODBKCHQ-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7621-81-0 | |

| Record name | NSC42341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-phenyloxazole. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2-nitrobenzaldehyde+2-phenyloxazoleBase, Heatthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.

Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of (Z)-4-(2-Aminobenzylidene)-2-phenyloxazol-5(4H)-one.

Substitution: Formation of substituted benzylidene derivatives.

Oxidation: Formation of oxidized oxazole derivatives.

Scientific Research Applications

Biological Research Applications

1. Immunomodulation and Anticancer Activity

Recent studies have indicated that (Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one exhibits significant immunomodulatory effects. It has been identified as a potent immunomodulator that can enhance the immune response against cancer cells. Research published in the Journal of Medicinal Chemistry highlights its ability to inhibit tumor growth in animal models, making it a candidate for further development in cancer therapeutics .

2. Tyrosinase Inhibition

This compound has also been studied for its potential as a tyrosinase inhibitor, which is crucial in the treatment of hyperpigmentation disorders and melanoma. The inhibition of tyrosinase can lead to decreased melanin production, providing therapeutic avenues for skin conditions such as vitiligo and age spots .

Material Science Applications

1. Photochemical Properties

The photochemical behavior of this compound has been investigated for its potential use in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation positions it as a promising agent for PDT applications in treating localized tumors .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cell lines demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction through the activation of caspases, suggesting its potential role as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Case Study 2: Tyrosinase Inhibition

In vitro assays measuring the inhibitory effect on tyrosinase revealed that this compound significantly reduced enzyme activity compared to control groups.

| Sample | Tyrosinase Activity (%) |

|---|---|

| Control | 100 |

| Compound (50 µM) | 30 |

| Compound (100 µM) | 15 |

Mechanism of Action

The mechanism of action of (Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The nitrobenzylidene moiety can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules. The compound’s reactivity is influenced by the electronic properties of the nitro and oxazole groups, which can modulate its binding affinity and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The oxazolone core allows diverse substitutions at the benzylidene aromatic ring. Key analogs include:

- (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one : Para-nitro substituent enhances conjugation and electron-withdrawing effects.

- (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one (Va) : Chlorine at para position introduces moderate electron-withdrawing effects .

- (Z)-4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one (2) : Methoxy group at para position is electron-donating, altering reactivity .

- (Z)-4-(4-Fluorobenzylidene)-2-phenyloxazol-5(4H)-one (CHEMBL1972440) : Fluorine’s electronegativity impacts dipole moments and bioactivity .

Table 1: Structural Comparison of Key Derivatives

Physicochemical Properties

- Melting Points : The para-nitro derivative exhibits a significantly higher melting point (246–247°C) compared to the chloro analog (187–189.5°C) due to stronger intermolecular interactions from extended conjugation . The ortho-nitro isomer likely has a lower melting point due to steric hindrance.

- Spectral Data :

- IR Spectroscopy : C=O stretching frequencies vary with substituents. For example, the chloro derivative shows a peak at 1793 cm⁻¹ , while the nitro analog may exhibit a redshift due to electron withdrawal.

- ¹H NMR : The para-methoxy derivative displays distinct aromatic proton signals at δ 7.45–7.58 ppm , whereas the nitro derivatives show deshielded protons near δ 8.15 ppm .

Table 2: Spectroscopic Data Comparison

Biological Activity

(Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one, with the CAS number 66949-10-8, is an organic compound belonging to the oxazole class. Its molecular formula is and it has a molecular weight of 294.26 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structure and Synthesis

The compound features a unique structure characterized by a nitrobenzylidene group attached to an oxazole ring. The synthesis typically involves the condensation of 2-nitrobenzaldehyde with 2-phenyloxazole under basic conditions, often using sodium hydroxide or potassium carbonate as a catalyst. The reaction is represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H10N2O4 |

| Molecular Weight | 294.26 g/mol |

| CAS Number | 66949-10-8 |

| Purity | Typically 95% |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies conducted by the National Cancer Institute (NCI) have shown that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways involved remain a subject of ongoing research.

The biological activity of this compound is believed to be mediated through its ability to interact with biological macromolecules, such as proteins and nucleic acids. The nitro group plays a crucial role in electron transfer reactions, enhancing the compound's reactivity and binding affinity to target sites within cells .

Study on Antimicrobial Activity

In a recent study published in PMC, this compound demonstrated notable inhibition against several pathogenic bacteria, with minimum inhibitory concentration (MIC) values indicating strong potential for further development as an antimicrobial agent .

Evaluation of Anticancer Effects

Another study focused on the anticancer properties of this compound revealed that it could significantly reduce the viability of cancer cells in vitro. The study utilized various cancer cell lines, demonstrating that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.